tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other complex organic syntheses .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It serves as an intermediate in the production of drugs that target specific enzymes or receptors in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is exploited in peptide synthesis, where the compound helps in the stepwise construction of peptides by protecting the amine groups from unwanted reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(3R)-piperidin-3-yl]carbamate
- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
- tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate
Uniqueness: tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate is unique due to its specific structure, which includes a pyrrolidine ring with a methyl group at the 3-position and a ketone group at the 5-position. This unique structure imparts distinct reactivity and stability, making it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUBYWOANCHCFS-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC(=O)NC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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